molecular formula C12H9Cl2N2OP B12813608 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide CAS No. 4602-08-8

5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide

Cat. No.: B12813608
CAS No.: 4602-08-8
M. Wt: 299.09 g/mol
InChI Key: HEYUBNSGYJVYCL-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide is a heterocyclic compound that contains both phosphorus and nitrogen atoms in its structure

Preparation Methods

The synthesis of 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a dichlorophenylphosphine with a suitable nitrogen-containing compound, followed by oxidation to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of phosphorus-containing heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar compounds to 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide include other phosphorus-containing heterocycles such as:

  • 2-Phenyl-1,3,2-dioxaphospholane
  • 2-Phenyl-1,3,2-diazaphospholidine
  • 2-Phenyl-1,3,2-oxazaphospholidine These compounds share structural similarities but differ in the nature and position of heteroatoms, which can influence their chemical reactivity and applications. The unique combination of chlorine atoms and the benzodiazaphosphole ring in this compound distinguishes it from these related compounds, providing distinct properties and potential uses.

Properties

CAS No.

4602-08-8

Molecular Formula

C12H9Cl2N2OP

Molecular Weight

299.09 g/mol

IUPAC Name

5,6-dichloro-2-phenyl-1,3-dihydro-1,3,2λ5-benzodiazaphosphole 2-oxide

InChI

InChI=1S/C12H9Cl2N2OP/c13-9-6-11-12(7-10(9)14)16-18(17,15-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17)

InChI Key

HEYUBNSGYJVYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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